Ethyl trans-2-pentenoate
Overview
Description
Ethyl trans-2-pentenoate, also known as (E)-2-Pentenoic acid ethyl ester, is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is characterized by the presence of a double bond in the trans configuration, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-2-pentenoate can be synthesized through various methods, including the esterification of trans-2-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of trans-2-pentenoic acid and ethanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated, and the resulting ester is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trans-2-pentenoic acid.
Reduction: Reduction of the ester can yield trans-2-pentanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Trans-2-pentenoic acid.
Reduction: Trans-2-pentanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl trans-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity aroma.
Mechanism of Action
The mechanism of action of ethyl trans-2-pentenoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis to release trans-2-pentenoic acid, which may further participate in biochemical reactions .
Comparison with Similar Compounds
Ethyl cis-2-pentenoate: The cis isomer of ethyl trans-2-pentenoate, differing in the configuration around the double bond.
Ethyl 3-pentenoate: An isomer with the double bond located at a different position in the carbon chain.
Ethyl 4-pentenoate: Another isomer with the double bond at the fourth position.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications .
Properties
IUPAC Name |
ethyl (E)-pent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMKVZDPATUSMS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-84-2, 27805-84-1 | |
Record name | Ethyl trans-2-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-2-Pentenoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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